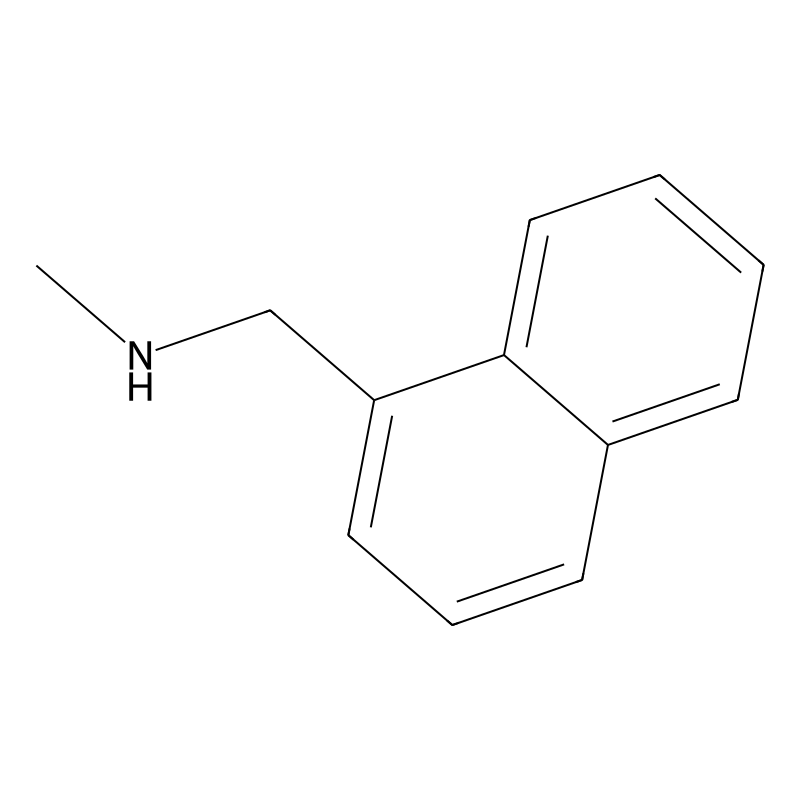

N-Methyl-N-naphthylmethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection of Isocyanates

N-Methyl-N-naphthylmethylamine hydrochloride has been utilized as a reagent for the determination of isocyanates in air. This application involves a reaction between the amine group of N-Methyl-N-naphthylmethylamine and the isocyanate, forming a stable adduct that can be subsequently quantified using ultraviolet (UV) or fluorescence detection [1]. This method provides a sensitive and selective approach for monitoring isocyanates, which are a class of chemicals known for their respiratory hazards.

Source

[1] Sigma-Aldrich. N-Methyl-1-naphthalenemethylamine hydrochloride.

N-Methyl-N-naphthylmethylamine is an organic compound characterized by its structure, which features a naphthalene moiety attached to a methylamine group. Its molecular formula is , and it has a molecular weight of 171.24 g/mol. This compound appears as a colorless to light yellow liquid with a characteristic odor and is soluble in organic solvents such as ethanol and ether .

The compound is known for its utility in various chemical and pharmaceutical applications, particularly as an intermediate in the synthesis of other compounds, including certain pharmaceuticals like terbinafine hydrochloride, which is used to treat fungal infections .

As with most organic compounds, it is prudent to handle N-MMNA with care following general laboratory safety guidelines due to its unknown toxicity.

Additional Points

- N-MMNA has been used as a reagent for detecting isocyanates in air.

- Further research may be needed to fully explore the chemical properties and potential applications of N-MMNA.

- Alkylation: The amine group can undergo alkylation, reacting with alkyl halides to form more complex amines.

- Condensation Reactions: It can react with carbonyl compounds to form imines or enamines under appropriate conditions.

- Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

These reactions make N-Methyl-N-naphthylmethylamine a versatile building block in organic synthesis.

N-Methyl-N-naphthylmethylamine can be synthesized through various methods, including:

- Mannich Reaction: This method involves the reaction of naphthalene derivatives with formaldehyde and methylamine, leading to the formation of the desired compound.

- Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield N-Methyl-N-naphthylmethylamine.

- Direct Alkylation: The direct alkylation of naphthyl amines using methyl iodide or other methylating agents can also produce this compound.

Each synthesis route has its own advantages and may be chosen based on the desired purity and yield .

N-Methyl-N-naphthylmethylamine finds applications in various fields:

- Pharmaceutical Industry: As an intermediate in the synthesis of antifungal medications.

- Fluorescent Dyes: Its ability to emit fluorescence makes it useful in analytical chemistry and materials science.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

The versatility of this compound enhances its importance across multiple domains .

Interaction studies involving N-Methyl-N-naphthylmethylamine primarily focus on its role as a precursor in drug synthesis. The interactions with biological targets are largely inferred from its derivatives rather than direct studies on this specific compound. Further investigation into its interactions with enzymes or receptors could provide valuable insights into its potential therapeutic effects .

Several compounds share structural similarities with N-Methyl-N-naphthylmethylamine. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-1-naphthylmethylamine | Used as an intermediate for antifungal drugs | |

| 1-Methyl-aminomethyl naphthalene | Exhibits fluorescent properties | |

| N,N-Dimethylaniline | Commonly used in dye manufacturing | |

| 1-Naphthalenemethanamine | Similar aromatic structure but different functional groups |

N-Methyl-N-naphthylmethylamine stands out due to its specific application in pharmaceuticals, especially as a precursor for antifungal agents like terbinafine hydrochloride, which is not a primary function of many similar compounds .

Traditional Alkylation Approaches in Amine Functionalization

Traditional N-alkylation represents the fundamental approach to synthesizing N-Methyl-1-naphthylmethylamine, typically involving nucleophilic aliphatic substitution between an alkyl halide and an amine. The basic reaction involves the formation of a higher substituted amine through the displacement of a halide group by nitrogen's lone pair electrons.

A common synthetic route begins with 1-chloromethylnaphthalene (compound III), which can be readily prepared from naphthalene following established procedures. This compound undergoes reaction with methylamine to yield N-Methyl-1-naphthylmethylamine:

1-chloromethylnaphthalene + CH₃NH₂ → N-Methyl-1-naphthylmethylamine + HCl

While straightforward, this direct approach often encounters challenges related to over-alkylation since the initial secondary amine product can further react with excess alkylating agent to form unwanted tertiary amines, decreasing yield and complicating purification.

An improved process described in patent literature details a method starting from 1-chloromethylnaphthalene, which is reacted with N-methylformamide to form N-methyl-N-(1-naphthylmethyl)-formamide (compound VI). This intermediate undergoes hydrolysis to obtain the desired product:

1-chloromethylnaphthalene + N-methylformamide → N-methyl-N-(1-naphthylmethyl)-formamide

N-methyl-N-(1-naphthylmethyl)-formamide + H₂O (hydrolysis) → N-Methyl-1-naphthylmethylamine

This approach offers significant advantages in that it avoids expensive raw materials like naphthalene-1-carboxaldehyde and minimizes the formation of bis-alkylated impurities. The method is economical as it utilizes readily available starting materials and doesn't require specialized equipment such as hydrogenators.

Phase-Transfer Catalysis in Naphthalene Derivative Synthesis

Phase transfer catalysis (PTC) represents a significant advancement in the synthesis of N-Methyl-1-naphthylmethylamine, offering several advantages over traditional methods. PTC allows for the use of weaker, more environmentally friendly inorganic bases instead of stronger organic bases, while enabling reactions in a wider range of solvents beyond conventional dipolar aprotics.

A typical PTC-mediated synthesis involves reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a quaternary ammonium salt catalyst and a mild base. An exemplary procedure from patent literature describes:

"Into a 1L three-necked RB flask was charged 100gr of 1-chloromethylnaphthlene, 120gr of N-methylformamide, and 5gr of tetra-n-butylammonium bromide. The reaction mixture was cooled to 5°C and 50gr of powdered potassium hydroxide was added in lots keeping the internal temperature below 5°C."

The efficacy of PTC in these reactions is influenced by the structure of the quaternary ammonium salt catalyst, characterized by parameters like the "q-value" and "C#". The C# represents the total number of carbons on the four alkyl chains of the quaternary ammonium, while the q-value is calculated by adding the reciprocals of the carbon numbers in each chain. For optimal reactions involving hydrophilic anions like hydroxide, these parameters can be adjusted to achieve desired reactivity.

The mild bases commonly employed include sodium hydroxide, potassium hydroxide, potassium carbonate, sodium carbonate, sodium bicarbonate, and sodium methoxide. Reaction temperatures typically range from 20-80°C, with the phase transfer catalyst facilitating the reaction between the organic and aqueous phases.

Novel Anion-Mediated Pathways for Tertiary Amine Formation

Recent advances have introduced innovative anion-mediated pathways for the formation of amines, which can be adapted for N-Methyl-1-naphthylmethylamine synthesis. One approach involves generating the anion of N-methylformamide using strong bases such as butyl lithium, lithium diisopropylamide, sodium amide, or potassium t-butoxide. This anion then reacts with 1-chloromethylnaphthalene in a non-polar solvent like toluene, xylene, or cyclohexane.

The patent literature describes:

"The present invention provides a process for the preparation of novel compound of formula VI, which comprises: Generating the anion of N-methylformamide with a strong base in N,N-dimethylformamide and/or a non-polar solvent and reacting this anion with 1-chloromethylnaphthalene of formula III."

An emerging alternative employs alcohols instead of alkyl halides as alkylating agents through a "borrowing hydrogen" strategy. This approach, catalyzed by transition metals such as cyclometalated iridium complexes, offers high efficiency with water as the only byproduct. This method could potentially be applied to synthesize N-Methyl-1-naphthylmethylamine from 1-naphthalenemethanol and methylamine.

Research into anion vacancies on metal oxide surfaces presents another innovative direction. While not directly applied to N-Methyl-1-naphthylmethylamine synthesis yet, these findings suggest future possibilities for more efficient tertiary amine formation. The mechanism involves anion vacancies accommodating high electron densities, facilitating novel reaction pathways that could potentially be adapted for naphthalene-based amines.

Acid/Base Workup Strategies for Impurity-Free Isolation

Obtaining high-purity N-Methyl-1-naphthylmethylamine requires effective purification strategies, particularly to remove bis-alkylated byproducts. The patent literature describes a comprehensive acid/base workup procedure:

"The crude N-methyl-N-(l-naphthylmethyl)-formamide prepared according to the step (a) described above was suspended in 1000ml of 10% aqueous sulfuric acid and heated to reflux temperature and maintained for 4hr at this temperature. The reaction mixture was cooled to 25°C and extracted with toluene (2 x 200ml). The aqueous layer was treated, with active carbon and filtered. The filtrate was basified to pH 10.0 with sodium hydroxide. The liberated base was extracted into toluene and the toluene layer distilled off to get 82gr of the crude product. This was distilled under high vacuum to get 79gr (82%) of pure N-methyl-1-naphthalene-methaneamine."

This acid/base extraction leverages the amine functionality, which can be protonated under acidic conditions to form a water-soluble salt, allowing separation from neutral organic impurities. Subsequent basification regenerates the free amine for extraction into organic solvent, with final purification by high vacuum distillation yielding product with purity exceeding 98%.

Alternative approaches include using aqueous sulfuric acid with or without acetic acid for hydrolysis, or employing bases such as sodium or potassium hydroxide in water or aqueous alcoholic solvents like methanol, ethanol, or isopropanol. The effectiveness of these purification methods is evident in commercial samples, which typically achieve purities greater than 98.0%.

Base-Induced Dearomative Transformations of 1-Naphthylmethylamines

Base-induced dearomative transformations of 1-naphthylmethylamines represent a groundbreaking approach to accessing highly functionalized 1,4-dihydronaphthalene derivatives through unprecedented mechanistic pathways. The solvothermal treatment of 1-naphthylmethylamine with potassium hydride or the combination of n-butyllithium and potassium tert-butoxide in tetrahydrofuran facilitates unusual consecutive β-hydride eliminations, ultimately leading to dearomative hydride addition at the carbon-4 position of the naphthalene ring system [1] [2].

The mechanistic pathway begins with the formation of potassium amide species through deprotonation of the primary amine functionality in 1-naphthylmethylamine. This initial deprotonation is facilitated by the strong basicity of potassium hydride or the n-butyllithium/potassium tert-butoxide system, generating the corresponding potassium amide intermediate III [1] [2]. The potassium counterion plays a crucial role in this transformation, as demonstrated by the significantly reduced efficiency observed when sodium tert-butoxide or n-butyllithium alone are employed as bases [1] [2].

Following the initial deprotonation, the potassium amide intermediate undergoes the first β-hydride elimination to generate an aldimine intermediate IV paired with potassium hydride. This process represents an unusual transformation where the typically stable carbon-nitrogen bond adjacent to the aromatic system undergoes facile β-hydride elimination under the influence of the strong base [1] [2]. The aldimine intermediate IV is rapidly deprotonated under the reaction conditions to afford the corresponding iminyl anion V, which subsequently undergoes a second β-hydride elimination to form 1-naphthonitrile VI and additional potassium hydride [1] [2].

Deuterium labeling studies utilizing deuterated 1-naphthylmethylamine substrate 5-D with two deuterium atoms at the benzylic position provide crucial mechanistic insights. The incorporation of deuterium at the carbon-4 position of the product 6-D occurs with 81% efficiency, while minor deuterium incorporation is observed at the carbon-2 and carbon-8 positions (18% and 22%, respectively) [1] [2]. These results support the proposed mechanism involving consecutive β-hydride eliminations and subsequent dearomative hydride addition, while also indicating the potential for competing hydride addition pathways at alternate positions of the naphthalene ring [1] [2].

Density functional theory calculations reveal that the dearomative transformation proceeds through a dimeric potassium amide complex model, where the first β-hydride elimination occurs via an open-form transition state with an activation energy of +26.3 kcal/mol. The liberated hydride is captured by the potassium center, and subsequent deprotonation of the imine nitrogen-hydrogen bond leads to the formation of the imide complex and dihydrogen in an exothermic manner [1] [2]. The second β-hydride elimination proceeds through a transition state with an activation energy of +29.4 kcal/mol, facilitated by the cooperative action of two potassium cations in accepting the hydride anion and promoting cyano group formation [1] [2].

The dearomative hydride addition represents the most remarkable aspect of this transformation, as nucleophilic addition of hydride to naphthalene systems is rarely observed except in the reduction of highly activated polynitronaphthalenes. The regioselectivity for carbon-4 addition is consistent with the steric preference observed in other nucleophilic additions to 1-naphthonitrile, where sterically bulky nucleophiles preferentially attack the distal carbon-4 position rather than the proximal carbon-2 position [1] [2].

β-H Elimination Pathways in Carbon-Nitrogen Bond Reorganization

The β-hydride elimination pathways in naphthylmethylamine systems represent a unique sequence of carbon-nitrogen bond reorganization processes that fundamentally alter the molecular framework through sequential hydrogen transfer reactions. Unlike conventional β-hydride eliminations that typically occur in organometallic complexes, the base-induced β-hydride eliminations in naphthylmethylamine scaffolds proceed through anionic intermediates stabilized by potassium countercations [1] [2] [3].

The initial β-hydride elimination occurs from the potassium amide intermediate III, where the β-hydrogen atom adjacent to the nitrogen center is abstracted to form the aldimine intermediate IV. This process is facilitated by the electron-withdrawing nature of the potassium-nitrogen bond, which activates the β-hydrogen for elimination [1] [2]. The elimination follows a concerted mechanism where the carbon-hydrogen bond is broken simultaneously with the formation of the carbon-nitrogen double bond, generating the aldimine and potassium hydride as products [1] [2].

Computational studies indicate that the first β-hydride elimination proceeds through a transition state characterized by partial bond breaking and formation, with the potassium cation playing a crucial role in stabilizing the developing negative charge on the hydride. The activation energy for this process is calculated to be +26.3 kcal/mol, which is readily accessible under the reaction conditions employed [1] [2]. The flexibility of the dimeric potassium amide complex enables the formation of an open-form transition state that facilitates the hydride transfer process [1] [2].

The second β-hydride elimination represents a more challenging transformation, as it involves the conversion of the iminyl anion V to 1-naphthonitrile VI. This process requires the breaking of the carbon-hydrogen bond β to the nitrogen center in the iminyl anion, followed by the formation of the carbon-nitrogen triple bond characteristic of the nitrile functional group [1] [2]. The activation energy for this second elimination is calculated to be +29.4 kcal/mol, slightly higher than the first elimination due to the increased electron density in the iminyl anion system [1] [2].

The mechanism of the second β-hydride elimination involves the cooperative action of two potassium cations in accepting the hydride anion and facilitating the formation of the cyano group. This cooperative effect is essential for overcoming the higher activation barrier associated with the formation of the carbon-nitrogen triple bond [1] [2]. The potassium cations not only stabilize the developing negative charge on the hydride but also provide the necessary electronic reorganization to enable the formation of the highly polarized nitrile functionality [1] [2].

The carbon-nitrogen bond reorganization during these β-hydride elimination processes results in the sequential transformation of a primary amine to an aldimine, then to an iminyl anion, and finally to a nitrile. Each step involves the formal oxidation of the nitrogen center and the concomitant reduction of the carbon framework through hydride transfer [1] [2]. This unusual sequence of transformations demonstrates the remarkable ability of strong bases to induce carbon-nitrogen bond reorganization in aromatic systems under appropriate conditions [1] [2].

The regioselectivity and stereochemistry of the β-hydride elimination processes are governed by the conformational preferences of the potassium amide and iminyl anion intermediates. The aromatic naphthyl system provides a rigid framework that constrains the possible conformations of the nitrogen-containing intermediates, thereby directing the elimination pathways toward the observed products [1] [2]. The presence of the potassium countercation further influences the conformational preferences through cation-π interactions with the aromatic system [1] [2].

Anionic Intermediates in C–C Bond Formation Reactions

The anionic intermediates generated through the base-induced dearomative transformation of 1-naphthylmethylamines serve as highly reactive nucleophiles for diverse carbon-carbon bond formation reactions. The key anionic intermediate VII, characterized as an α-cyano benzylic carbanion, exhibits remarkable nucleophilicity and can be efficiently trapped by a wide range of electrophiles to construct quaternary carbon centers [1] [2].

The α-cyano benzylic carbanion intermediate VII is formed through the regioselective dearomative hydride addition to 1-naphthonitrile VI at the carbon-4 position. This intermediate represents a unique structural motif that combines the stabilizing effect of the cyano group with the nucleophilic reactivity of the carbanion center [1] [2]. The cyano group serves as an electron-withdrawing substituent that stabilizes the carbanion through resonance delocalization, while the benzylic position provides additional stabilization through conjugation with the aromatic system [1] [2].

The electrophilic trapping of the α-cyano carbanion intermediate proceeds through nucleophilic substitution reactions with various alkyl halides and other electrophiles. Simple alkyl halides such as methyl iodide and benzyl bromide react efficiently with the carbanion to provide the corresponding alkylated products in excellent yields [1] [2]. The reaction with methyl iodide affords the methylated quaternary product in 85% yield, while benzyl bromide provides the benzylated derivative in 78% yield [1] [2].

More complex electrophiles, including allyl bromide and functionalized benzyl halides, can also be employed in the trapping reactions. The reaction with allyl bromide proceeds smoothly to give the allylated quaternary product in 80% yield, demonstrating the tolerance of the system toward unsaturated electrophiles [1] [2]. The use of 3-methoxybenzyl bromide results in diastereoselective alkylation, providing the product in 78% yield with a 6:1 diastereomeric ratio [1] [2]. The observed diastereoselectivity arises from the facial selectivity of the nucleophilic attack, with the electrophile approaching from the face opposite to the carbon-4 methyl group [1] [2].

The application of copper catalysis further expands the scope of electrophiles that can be employed in the carbon-carbon bond formation reactions. The use of cuprous cyanide-lithium chloride complex as a catalyst enables the efficient coupling of non-activated alkyl bromides with the α-cyano carbanion intermediate [1] [2]. Under these conditions, primary alkyl bromides bearing various functional groups can be utilized to construct quaternary carbon centers with yields ranging from 70% to 85% [1] [2].

The mechanism of the copper-catalyzed alkylation involves the formation of a copper-carbanion intermediate through transmetalation from the potassium carbanion to the copper center. The resulting organocuprate species exhibits enhanced reactivity toward alkyl halides, enabling the efficient formation of carbon-carbon bonds even with less reactive electrophiles [1] [2]. The copper catalyst also provides improved chemoselectivity, minimizing competing elimination reactions that can occur with more basic nucleophiles [1] [2].

The versatility of the α-cyano carbanion intermediate is further demonstrated by its ability to participate in carbonylation reactions and other carbon-carbon bond forming processes. The presence of the cyano group provides a handle for further functionalization, enabling the construction of complex polycyclic structures through subsequent cyclization reactions [1] [2]. The quaternary carbon centers formed through these reactions are particularly valuable in synthetic chemistry, as they are challenging to construct through conventional methods [1] [2].

The synthetic utility of these anionic intermediates extends beyond simple alkylation reactions to include more complex transformations such as aldol-type reactions, Michael additions, and cyclization processes. The electron-withdrawing cyano group not only stabilizes the carbanion but also activates it toward nucleophilic addition to carbonyl compounds and other electrophilic centers [1] [2]. This dual functionality makes the α-cyano carbanion intermediate a versatile building block for the construction of complex molecular architectures [1] [2].

The scope and limitations of the electrophilic trapping reactions have been systematically investigated, revealing that the system is tolerant of a wide range of functional groups and structural variations. However, the reaction with 2-naphthylmethylamine as the starting material provides significantly lower yields (30%) of the corresponding 1,2-dihydronaphthalene-2-carbonitrile product, presumably due to the instability of the conjugated alkene system formed in this case [1] [2]. This limitation highlights the importance of the substitution pattern on the naphthalene ring for the success of the dearomative transformation [1] [2].

| Physical Property | Value | Chemical Property | Value |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₃N [4] [5] | CAS Number | 14489-75-9 [4] [5] |

| Molecular Weight | 171.24 g/mol [4] [5] | Density | 1.05 g/cm³ [4] [5] |

| Boiling Point | 287.9°C (760 mmHg) [4] [5] | Melting Point | Not Available [4] [5] |

| Physical State | Liquid (20°C) [6] | Refractive Index | 1.616-1.619 [6] |

| Flash Point | 146.6°C [4] [5] | Solubility | Organic solvents [4] [5] |

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Base-induced dearomatization | KH (1.2 equiv), THF, 100°C [1] [2] | 1,4-dihydronaphthalene-1-carbonitrile | 85 [1] [2] |

| Alternative base system | n-BuLi/t-BuOK, THF, 100°C [1] [2] | 1,4-dihydronaphthalene-1-carbonitrile | 80 [1] [2] |

| Electrophile trapping | MeI, -78°C [1] [2] | Methylated quaternary product | 85 [1] [2] |

| Copper-catalyzed alkylation | CuCN·2LiCl (10 mol%), 0°C [1] [2] | Alkylated quaternary products | 70-85 [1] [2] |

| Mechanistic Intermediate | Formation Process | Key Characteristics |

|---|---|---|

| Potassium amide (III) | Deprotonation of 1-naphthylmethylamine [1] [2] | Initiates β-H elimination cascade |

| Aldimine intermediate (IV) | First β-H elimination [1] [2] | Rapidly deprotonated under reaction conditions |

| α-Cyano carbanion (VII) | Dearomative hydride addition [1] [2] | Nucleophilic, reactive toward electrophiles |

| Freshly generated KH | Generated in situ from β-H elimination [1] [2] | Enhanced reactivity due to nanomeric size |

XLogP3

Appearance

UNII

GHS Hazard Statements

H301 (44.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H401 (33.33%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];

H411 (44.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard